molecular formula C22H26N2O4 B4475700 3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PROPANAMIDE

3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PROPANAMIDE

Cat. No.: B4475700
M. Wt: 382.5 g/mol
InChI Key: JIVCAYCRKNBNIT-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}propanamide is a complex organic compound that features a benzodioxole ring, a piperidine moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an aryl halide.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to certain enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one
  • (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
  • (2R)-1-(1,3-Benzodioxol-5-yl)-2-propanol

Uniqueness

3-(2H-1,3-Benzodioxol-5-yl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}propanamide stands out due to its unique combination of a benzodioxole ring, a piperidine moiety, and a propanamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-24-12-10-19(11-13-24)28-18-6-4-17(5-7-18)23-22(25)9-3-16-2-8-20-21(14-16)27-15-26-20/h2,4-8,14,19H,3,9-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVCAYCRKNBNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PROPANAMIDE
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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PROPANAMIDE
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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PROPANAMIDE
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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PROPANAMIDE
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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PROPANAMIDE
Reactant of Route 6
3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PROPANAMIDE

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